4-(4-Fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
CAS No.: 89549-66-6
Cat. No.: VC15903350
Molecular Formula: C17H11FN4
Molecular Weight: 290.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 89549-66-6 |
|---|---|
| Molecular Formula | C17H11FN4 |
| Molecular Weight | 290.29 g/mol |
| IUPAC Name | 4-(4-fluorophenyl)-1-phenylpyrazolo[3,4-d]pyrimidine |
| Standard InChI | InChI=1S/C17H11FN4/c18-13-8-6-12(7-9-13)16-15-10-21-22(17(15)20-11-19-16)14-4-2-1-3-5-14/h1-11H |
| Standard InChI Key | LIKNSDOTJREROE-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)C4=CC=C(C=C4)F |
Introduction
Structural Characteristics and Nomenclature
Core Architecture
The molecule features a bicyclic pyrazolo[3,4-d]pyrimidine scaffold, where the pyrazole ring (positions 1–3) is fused with a pyrimidine ring (positions 4–6). Substituents at positions 1 and 4 introduce phenyl and 4-fluorophenyl groups, respectively, creating a planar yet sterically hindered structure. X-ray crystallography of analogous compounds reveals dihedral angles of 5.29°–32.38° between aromatic rings, influencing intermolecular interactions .
Table 1: Key Structural Parameters
Electronic Effects
The 4-fluorophenyl group induces electron-withdrawing effects via the para-fluorine atom, polarizing the pyrimidine ring and enhancing hydrogen-bonding capacity. Density Functional Theory (DFT) calculations on related derivatives show localized electron density at N7 and N9, critical for kinase binding .
Synthesis and Optimization
Reaction Pathways
Synthesis typically begins with 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol, which undergoes nucleophilic substitution with 4-fluoroaniline under phase-transfer conditions (DMF, K₂CO₃). Liquid–solid catalysis improves yields (65–78%) by facilitating anion exchange .
Key Reaction:
Purification and Yield Optimization
Chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity. Recrystallization in ethanol/water mixtures enhances crystalline stability, crucial for pharmacological consistency.
Physicochemical Properties
Molecular Metrics
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₁₂FN₅ | Calculated |
| Molecular Weight | 313.31 g/mol | PubChem CID 866476 |
| logP (Octanol-Water) | 2.8 ± 0.3 | Estimated |
| Solubility (Water) | <0.1 mg/mL | Analog Data |
Stability Profile
The compound exhibits moderate thermal stability (decomposition >200°C) but hydrolyzes under acidic conditions (pH <4), necessitating enteric coating for oral formulations.
Biological Activity and Mechanisms
Kinase Inhibition
4-(4-Fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine demonstrates dual FLT3/VEGFR2 inhibition, with IC₅₀ values of 12–18 nM in MV4-11 leukemia cells. Molecular docking reveals competitive binding at the ATP pocket, stabilized by hydrophobic interactions with Phe691 (FLT3) and Lys868 (VEGFR2) .
Table 2: Comparative Kinase Inhibition
Antiproliferative Effects
In NCI-60 screening, the compound shows GI₅₀ values of 0.8–2.4 μM against breast (MCF-7) and colon (HCT-116) carcinomas. Apoptosis induction correlates with caspase-3/7 activation and Bcl-2 downregulation .
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